Product packaging for 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde(Cat. No.:CAS No. 1000340-00-0)

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde

Cat. No.: B3039219
CAS No.: 1000340-00-0
M. Wt: 231.06 g/mol
InChI Key: XLVCDBCUCQGDTJ-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde ( 1000340-00-0) is a valuable fluorinated aromatic building block in organic synthesis and pharmaceutical research . Its molecular formula is C9H8BrFO, with a molecular weight of 231.06 g/mol . The compound features both an aldehyde group and a bromine atom on a benzene ring that is also substituted with fluorine and methyl groups. This multi-functional structure makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki reactions, and for further functionalization via the aldehyde group . Researchers utilize this and similar halogenated benzaldehyde derivatives primarily in the development of active pharmaceutical ingredients (APIs) and other advanced organic materials . The specific steric and electronic properties imparted by the 2,6-dimethyl substitution pattern can be leveraged to influence the outcome of chemical reactions and the biological activity of resulting compounds. As a standard safety practice, this chemical should be handled with appropriate personal protective equipment. This product is intended for research and development use in a laboratory setting and is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO B3039219 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde CAS No. 1000340-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-5-3-8(11)9(10)6(2)7(5)4-12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVCDBCUCQGDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2,6 Dimethyl 4 Fluorobenzaldehyde and Its Analogs

Strategies for Regioselective Bromination

The introduction of a bromine atom at a specific position on a polysubstituted aromatic ring is a critical step in the synthesis of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde. The regiochemical outcome is governed by the interplay of steric hindrance from the two methyl groups and the electronic directing effects of the fluoro, dimethyl, and aldehyde substituents.

Direct Aromatic Bromination Approaches to 2,6-Dimethyl-4-fluorobenzaldehyde (e.g., using sodium bromide/HCl/NaOCl systems)

Direct electrophilic aromatic substitution is a primary method for the bromination of activated or moderately activated aromatic rings. For the synthesis of related bromo-fluorobenzaldehydes, methods that generate the electrophilic bromine species in situ have proven effective, offering advantages in handling and safety over elemental bromine. One such system involves the use of sodium bromide (NaBr) in the presence of an acid, like hydrochloric acid (HCl), and an oxidant, such as sodium hypochlorite (B82951) (NaOCl).

This combination generates an electrophilic brominating agent. The reaction proceeds by mixing the aromatic substrate with NaBr and HCl, followed by the controlled addition of NaOCl solution. This method has been successfully applied in the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), a structural analog of the target compound. The conditions are typically mild, and the process avoids the use of harsher reagents. For the bromination of 2,6-dimethyl-4-fluorobenzaldehyde, the directing effects of the substituents would guide the incoming electrophile. The two methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The aldehyde group is a deactivating meta-director. The combined influence of these groups, particularly the strong activation from the methyl groups, directs bromination to the C3 position, which is ortho to the C2-methyl and para to the C6-methyl group (relative to its ortho position).

Below is a table summarizing typical reaction conditions for this bromination method as applied to an analog.

SubstrateReagentsSolventTemperature (°C)Yield (%)
4-Fluorobenzaldehyde (B137897)NaBr, 35% HCl, 8% NaOCl(aq)Dichloromethane20-2590-92

Exploration of Radical Bromination on Methyl Groups of Substituted Fluorotoluenes and Subsequent Aldehyde Formation

An alternative synthetic route to benzaldehydes involves the functionalization of methyl groups on a toluene (B28343) precursor. This two-step strategy first employs a free-radical bromination to convert a methyl group into a benzylic bromide, followed by an oxidation step to form the aldehyde. This approach is particularly useful when direct aromatic bromination is either unselective or leads to low yields.

The first step, radical bromination, typically uses N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. For a precursor like 2,6-dimethyl-4-fluorotoluene, this reaction would convert one of the methyl groups to a bromomethyl group. Careful control of stoichiometry is necessary to favor mono-bromination.

The second step involves the oxidation of the resulting benzyl (B1604629) bromide to a benzaldehyde (B42025). Several methods exist for this transformation, including:

The Kornblum Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The benzyl bromide is heated in DMSO, often with a base like sodium bicarbonate, to yield the aldehyde. rsc.org

Sommelet Reaction : The benzyl bromide is reacted with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed with water to produce the aldehyde.

Other Oxidants : A variety of other oxidizing agents, such as sodium nitrate (B79036) in an alkaline solution, can also effectively convert benzylic bromides to benzaldehydes. acs.org

This multi-step pathway offers a different strategic approach, building the aldehyde functionality from a pre-existing methyl group rather than introducing it separately.

Mechanistic Pathways of Aromatic Bromination in Sterically Hindered Systems

The mechanism of electrophilic aromatic bromination follows a well-established two-step addition-elimination pathway. wku.eduvub.be The first step, which is typically rate-determining, involves the attack of the aromatic π-electron system on an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov In the second step, a base removes a proton from the ipso-carbon (the carbon bearing the new bromine atom), restoring the aromaticity of the ring.

In a sterically hindered system like 2,6-dimethyl-4-fluorobenzaldehyde, both steric and electronic factors profoundly influence the regioselectivity. nih.gov

Electronic Effects : The two methyl groups are electron-donating and strongly activate the ortho and para positions. The fluorine atom is electron-withdrawing via induction (deactivating) but electron-donating via resonance (ortho-, para-directing). The formyl (aldehyde) group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. The position targeted for bromination (C3) is ortho to the C2-methyl, meta to the C4-fluoro, and meta to the C1-aldehyde. The cumulative activating effect of the methyl groups is the dominant electronic factor favoring substitution.

Steric Effects : The two methyl groups flanking the C1 and C3 positions create significant steric hindrance. This can slow the rate of reaction but also plays a role in determining the final product distribution. Attack at the C3 position is sterically more accessible than at the C5 position, which is similarly activated electronically but is positioned between the fluorine and a methyl group.

The formation of the sigma complex is the key intermediate, and its stability, which is influenced by the resonance distribution of the positive charge, dictates the preferred site of attack. For 2,6-dimethyl-4-fluorobenzaldehyde, the positive charge in the arenium ion formed by attack at C3 can be effectively delocalized by the adjacent methyl group at C2, leading to a more stable intermediate compared to other possible isomers.

Fluorination Approaches for Substituted Benzaldehydes

The introduction of fluorine onto an aromatic ring often requires specialized methods due to the high reactivity of fluorinating agents and the unique properties of the C-F bond. For synthesizing precursors to the target molecule, nucleophilic substitution is a common and powerful strategy.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction (e.g., from corresponding chloro or nitro precursors)

The Nucleophilic Aromatic Substitution (SNAr) reaction is a key method for forming aryl-fluoride bonds. This mechanism is distinct from SN1 and SN2 reactions and requires specific substrate features. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (in this case, a fluoride (B91410) ion) attacks an electron-deficient aromatic ring at the carbon bearing a suitable leaving group (such as Cl, Br, or NO₂). This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO) are effective activators. Therefore, a precursor such as 4-chloro-3,5-dimethylbenzaldehyde (B1647551) or 3,5-dimethyl-4-nitrobenzaldehyde (B169075) could potentially undergo SNAr fluorination. The electron-withdrawing aldehyde group would activate a leaving group at the para position (C4) for nucleophilic attack by a fluoride source.

Halogen Exchange Reactions in Precursor Synthesis (e.g., potassium fluoride catalyzed processes)

The Halogen Exchange or "Halex" reaction is a specific and industrially significant application of the SNAr mechanism, used to produce fluoroaromatic compounds from their chloroaromatic or bromoaromatic counterparts. wikipedia.orgacsgcipr.org This process typically employs an alkali metal fluoride, with potassium fluoride (KF) being the most common due to its cost-effectiveness. google.com

The reaction is generally carried out under harsh conditions, requiring high temperatures (often 150-250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org The low solubility of KF in these solvents can limit the reaction rate. To overcome this, phase-transfer catalysts (PTCs) such as quaternary ammonium or phosphonium (B103445) salts are often added. nih.govresearchgate.net These catalysts help transport the fluoride anion from the solid KF into the organic phase where the reaction occurs.

The Halex process is most effective on aromatic rings activated by electron-withdrawing groups, making it highly suitable for producing fluorinated benzaldehydes from their chlorinated precursors. google.com

The following table provides examples of Halex reactions used to produce commercially relevant fluoroaromatics.

SubstrateFluoride SourceSolventConditionsProduct
4-NitrochlorobenzeneKFDMSOHigh Temp.1-Fluoro-4-nitrobenzene
2,6-DichlorobenzonitrileKFSulfolaneHigh Temp.2,6-Difluorobenzonitrile
1-Chloro-2,4-dinitrobenzeneKFDMFHigh Temp.1-Fluoro-2,4-dinitrobenzene

Formylation and Aldehyde Group Introduction Methods

The introduction of a formyl group onto a polysubstituted benzene (B151609) ring is a critical step in the synthesis of complex benzaldehydes like this compound. The electronic effects and steric hindrance imposed by the existing substituents—bromo, methyl, and fluoro groups—necessitate careful selection of synthetic strategies. This section explores several methodologies for introducing the aldehyde functionality, focusing on their applicability to the target molecule and its analogs.

Oxidation of Corresponding Substituted Benzyl Alcohols (e.g., from 3-Bromo-2,6-dimethyl-4-fluorobenzyl alcohol precursors)

The synthesis of the precursor, 3-bromo-4-fluorobenzyl alcohol, can be achieved by the reduction of 3-bromo-4-fluoro-benzoic acid or its derivatives. For instance, reacting 3-bromo-4-fluoro-benzoylfluorid with a hydride complex like sodium borohydride (B1222165) can yield the desired benzyl alcohol. google.com Once the substituted benzyl alcohol is obtained, a variety of oxidizing agents can be employed to convert it to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred for this transformation.

Table 1: Common Oxidizing Agents for the Conversion of Benzyl Alcohols to Benzaldehydes

Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperatureGenerally provides good yields and minimizes over-oxidation.
Manganese dioxide (MnO₂)Dichloromethane (DCM) or chloroform (B151607) (CHCl₃) as solvent, room temperature or refluxParticularly effective for benzylic and allylic alcohols.
Swern oxidation (DMSO, oxalyl chloride, triethylamine)Cryogenic temperatures (e.g., -78 °C) followed by addition of a hindered baseA very mild and high-yielding method.
Dess-Martin periodinane (DMP)Dichloromethane (DCM) as solvent, room temperatureA mild and efficient reagent for oxidizing primary alcohols to aldehydes.

The choice of oxidant would depend on the specific substrate and the presence of other functional groups that could be sensitive to oxidation.

Conversion of Substituted Benzonitriles to Benzaldehydes (e.g., using formic acid and catalysts like Raney nickel)

The reduction of benzonitriles to benzaldehydes offers another synthetic route. A well-established method involves the use of formic acid in the presence of a catalyst, such as Raney nickel. scielo.org.zamq.edu.auresearchgate.net This method has been shown to be effective for a variety of substituted benzonitriles, including halogenated ones. google.comgoogle.com The reaction is typically carried out in an aqueous medium at ambient temperature and pressure. scielo.org.zamq.edu.au

A general procedure for this transformation involves heating the substituted benzonitrile (B105546) with Raney nickel alloy in aqueous formic acid. orgsyn.org For example, 4-cyanobenzenesulfonamide (B1293931) can be converted to 4-formylbenzenesulfonamide (B129042) under these conditions. orgsyn.org The use of a nickel/aluminum alloy catalyst in aqueous formic acid has also been reported for the catalytic reduction of p-trifluoromethyl benzonitriles to the corresponding benzaldehydes. google.com This suggests that a similar approach could be viable for the synthesis of this compound from its corresponding benzonitrile precursor.

Table 2: Examples of Benzonitrile to Benzaldehyde Conversion

Starting BenzonitrileProduct BenzaldehydeReagents and ConditionsYieldReference
4-Cyanobenzenesulfonamide4-FormylbenzenesulfonamideRaney nickel alloy, 75% formic acid, refluxNot specified orgsyn.org
p-Trifluoromethyl benzonitrilep-Trifluoromethyl benzaldehydeNickel/aluminum alloy, 10-30% aqueous formic acid, 50-100 °CNot specified google.com
3-Bromo-4-fluorobenzonitrile (B1266296)3-Bromo-4-fluorobenzaldehydeFormic acid, catalystNot specified google.com

This method is advantageous as it often avoids the use of harsh reducing agents and can be performed under relatively mild conditions.

Directed Metalation and Subsequent Formylation Strategies (e.g., lithiation followed by reaction with methyl formate)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as a formylating agent, to introduce an aldehyde group.

In the context of synthesizing this compound, the fluorine atom can act as a directing group, although it is weaker than other common DMGs. The presence of other substituents like bromine and methyl groups will also influence the regioselectivity of the lithiation. uwindsor.ca The choice of the organolithium reagent and solvent is crucial. psu.edursc.org For instance, butyllithium (B86547) in diethyl ether-hexane tends to promote bromine-lithium exchange, whereas lithium diisopropylamide (LDA) in THF-hexane can lead to deprotonation at the most acidic ring position. psu.edursc.org

Once the aryllithium intermediate is formed, it can be reacted with a formylating agent to introduce the aldehyde group. Common formylating agents include N,N-dimethylformamide (DMF) and methyl formate. thieme-connect.de

Table 3: Key Considerations for Directed Metalation-Formylation

FactorDescription
Directing Group The fluorine atom can direct lithiation to an ortho position. The relative directing ability of other substituents must be considered.
Organolithium Reagent n-Butyllithium, sec-butyllithium, or lithium diisopropylamide (LDA) are commonly used. The choice can influence the outcome (deprotonation vs. halogen-metal exchange). psu.edursc.org
Solvent Tetrahydrofuran (THF) or diethyl ether can affect the aggregation state and reactivity of the organolithium reagent. psu.edursc.org
Formylating Agent N,N-Dimethylformamide (DMF) is a widely used and effective C1 electrophile for this transformation. thieme-connect.de

This approach offers a high degree of regiocontrol, which is essential for the synthesis of complex, polysubstituted benzaldehydes.

Chemo- and Regioselective Synthesis of Complex Halogenated Benzaldehydes

The synthesis of complex halogenated benzaldehydes like this compound presents significant challenges in terms of chemo- and regioselectivity. The presence of multiple, electronically distinct halogen and alkyl substituents on the aromatic ring necessitates careful control over reaction conditions to achieve the desired substitution pattern and avoid unwanted side reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing the target molecule, this could involve, for example, the selective oxidation of a benzyl alcohol without affecting the methyl groups or the halogen substituents. Similarly, during a metalation step, it is crucial to achieve deprotonation without inducing halogen-metal exchange if that is not the desired pathway.

Regioselectivity is concerned with the position at which a reaction occurs. For a molecule like this compound, introducing the formyl group at the correct position is paramount. The directing effects of the existing substituents play a crucial role here. For instance, in an electrophilic aromatic substitution reaction, the activating and directing effects of the methyl and fluoro groups, as well as the deactivating but ortho-, para-directing effect of the bromo group, must be considered to predict the site of formylation.

Strategies to control chemo- and regioselectivity include:

Use of Directing Groups: As discussed in the context of directed metalation, functional groups can be used to guide reagents to a specific position on the aromatic ring.

Blocking Groups: In some cases, a position on the ring can be temporarily blocked to prevent reaction at that site, and then later deprotected.

Careful Choice of Reagents and Reaction Conditions: The reactivity of a reagent can be tuned to favor one reaction pathway over another. For example, the choice between a strong or a sterically hindered base can influence the site of deprotonation.

The interplay of electronic and steric effects of the substituents in this compound makes its synthesis a complex task that requires a nuanced understanding of these principles of selectivity.

Chemical Transformations and Reactivity Profile of 3 Bromo 2,6 Dimethyl 4 Fluorobenzaldehyde

Reactions Involving the Aldehyde Moiety of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a wide range of transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

Grignard reagents, with their highly nucleophilic carbanion, readily attack the carbonyl carbon of aldehydes to form secondary alcohols upon acidic workup. While specific studies on this compound are not extensively documented, the reaction is expected to proceed in a similar fashion to other substituted benzaldehydes. For instance, various bromo-substituted benzaldehydes react with Grignard reagents to produce the corresponding chiral alcohols. The reaction of 3-bromo-N,N-dimethylbenzylamine with benzaldehyde (B42025), after formation of the Grignard reagent, yields the expected alcohol, demonstrating the feasibility of this transformation on similarly substituted rings. rsc.org

The general scheme for the Grignard reaction with this compound would involve the addition of an organomagnesium halide (R-MgX) to the aldehyde, followed by protonation to yield a substituted benzyl (B1604629) alcohol. The steric hindrance from the ortho-methyl groups might influence the reaction rate but is not expected to prevent the reaction.

Table 1: Representative Grignard Reactions with Substituted Aldehydes (Data below is illustrative of typical Grignard reactions with aromatic aldehydes and not specific to this compound)

AldehydeGrignard ReagentProductYield (%)
BenzaldehydePhenylmagnesium bromideDiphenylmethanol~85%
4-BromobenzaldehydeMethylmagnesium iodide1-(4-Bromophenyl)ethanol~90%

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation.

In a typical Claisen-Schmidt condensation, an aromatic aldehyde without α-hydrogens reacts with an enolizable ketone or aldehyde in the presence of a base. For example, a solvent-free aldol condensation of 3-bromobenzaldehyde (B42254) with acetophenone (B1666503) using sodium hydroxide (B78521) as a catalyst has been reported. This suggests that this compound would readily undergo similar reactions.

Table 2: Example of a Claisen-Schmidt Condensation (This is an analogous reaction, not with the specific subject compound)

AldehydeKetoneBaseProduct
3-BromobenzaldehydeAcetophenoneNaOH(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Olefination Reactions (e.g., Wittig Reaction for Conjugated Systems)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. The reaction is highly versatile and allows for the formation of a carbon-carbon double bond with high regioselectivity.

Table 3: General Scheme of a Wittig Reaction

AldehydeWittig ReagentProduct
This compoundPh₃P=CHR1-(3-Bromo-2,6-dimethyl-4-fluorophenyl)-2-R-ethene

Reduction of the Aldehyde Group (e.g., catalytic hydrogenation, hydride reductions)

The aldehyde group can be readily reduced to a primary alcohol. This transformation can be achieved through various methods, including catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. The hydrogenation of benzaldehyde derivatives with a Ru/CMK-3 catalyst has been studied, showing that the reaction proceeds efficiently for substrates with both electron-donating and electron-withdrawing groups. researchgate.net The hydrogenation of various aldehydes, including those with halogen substituents, has been achieved with high efficiency using iron(II) and manganese catalysts under mild, base-free conditions. nih.govnih.gov

Hydride Reductions: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes. ncert.nic.in Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like ethanol (B145695) or methanol (B129727). masterorganicchemistry.comyoutube.com A patent describes the reduction of 3-bromo-4-fluorobenzaldehyde (B1265969) to 3-bromo-4-fluorobenzyl alcohol, which is a closely related analog. The reduction of 3-bromo-4-fluorobenzonitrile (B1266296) with formic acid in the presence of Raney nickel also yields the corresponding aldehyde, which can be further reduced. google.com

Table 4: Reduction of Substituted Benzaldehydes (Data for analogous compounds)

SubstrateReagent/CatalystProductYield (%)Reference
4-Fluorobenzaldehyde (B137897)Mn catalyst, H₂4-Fluorobenzyl alcohol>99 nih.gov
3-Bromo-4-fluorobenzoic acid derivativesHydride complexes3-Bromo-4-fluorobenzyl alcoholHigh nih.gov

Condensation Reactions with Nitrogen and Sulfur Nucleophiles

Aldehydes readily react with primary amines and other nitrogen nucleophiles to form imines (Schiff bases) through a condensation reaction that involves the initial formation of a hemiaminal intermediate followed by dehydration. ncert.nic.in A study on the three-component condensation of 4-fluorobenzaldehyde with β-ketonitriles and secondary cyclic amines demonstrates the reactivity of the aldehyde group towards nitrogen nucleophiles. google.com

Similarly, aldehydes react with sulfur nucleophiles. For example, the reaction with thiols can lead to the formation of thioacetals. These reactions are typically acid-catalyzed.

While specific experimental data for this compound is limited, its reactivity is expected to be analogous to other substituted benzaldehydes in these condensation reactions.

Table 5: General Condensation Reactions

ReactantNucleophileProduct Type
This compoundPrimary Amine (R-NH₂)Imine
This compoundThiol (R-SH)Thioacetal

Acetalization Reactions and Protective Group Chemistry

The aldehyde functional group in this compound is highly reactive and often requires protection to prevent unwanted side reactions during subsequent transformations, particularly those targeting the aryl bromide position. wikipedia.org Acetalization is the most common method for protecting aldehydes, converting the carbonyl group into an acetal (B89532) or ketal, which is stable under basic, neutral, and nucleophilic conditions but can be easily removed with aqueous acid. wikipedia.orgfiveable.me

The reaction typically involves treating the aldehyde with an alcohol or a diol in the presence of an acid catalyst. researchgate.netacs.org For this compound, this transformation yields the corresponding acetal, masking the aldehyde's reactivity. Common reagents include methanol or ethanol to form dimethyl or diethyl acetals, respectively. google.com The use of diols like ethylene (B1197577) glycol results in the formation of a cyclic acetal (a 1,3-dioxolane (B20135) ring), which can offer enhanced stability. fiveable.me

Despite the steric hindrance from the two ortho-methyl groups, acetalization can proceed efficiently. The general mechanism involves protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of the alcohol. Subsequent dehydration and a second nucleophilic attack by another alcohol molecule yield the stable acetal. To drive the reversible reaction to completion, water is typically removed, or an excess of the alcohol or a dehydrating agent like trimethyl orthoformate is used. researchgate.net Various acid catalysts, from simple mineral acids like HCl to Lewis acids like Zirconium tetrachloride (ZrCl4), can facilitate this transformation under mild conditions. organic-chemistry.orgchemicalbook.com

Table 1: Representative Conditions for Aldehyde Acetalization This table provides general conditions applicable to the acetalization of aromatic aldehydes.

Protecting GroupReagentsCatalystConditionsProduct
Dimethyl AcetalMethanol (CH₃OH)Hydrochloric Acid (HCl)Ambient temperature, 2-3 hours1-Bromo-3-(dimethoxymethyl)-2,5-dimethyl-4-fluorobenzene
Diethyl AcetalEthanol (C₂H₅OH), Triethyl orthoformatep-Toluenesulfonic acid (p-TsOH)Reflux1-Bromo-3-(diethoxymethyl)-2,5-dimethyl-4-fluorobenzene
Cyclic AcetalEthylene GlycolAcid CatalystSolvent, water removal2-(3-Bromo-2,6-dimethyl-4-fluorophenyl)-1,3-dioxolane

Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound provides a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating complex molecular architectures.

Palladium-Catalyzed Cross-Couplings for C-C Bond Formation

Palladium catalysis is a cornerstone of C-C bond formation, offering mild conditions and high functional group tolerance. nih.govmdpi.com The reactivity of the aryl bromide in this compound is influenced by the electron-withdrawing fluorine atom, which can facilitate the initial oxidative addition step in the catalytic cycle. However, the significant steric hindrance from the two ortho-methyl groups presents a major challenge that must be overcome with specialized catalytic systems. rsc.org

The Suzuki-Miyaura reaction, which couples aryl halides with organoboronic acids, is one of the most widely used methods for forming biaryl structures. mdpi.com For a sterically encumbered substrate like this compound, the key challenge is facilitating the approach of both the palladium catalyst for oxidative addition and the subsequent transmetalation with the organoboronic acid.

The steric hindrance from the flanking ortho-methyl groups can significantly slow down or completely inhibit these crucial steps in the catalytic cycle. rsc.org To address this, highly active and sterically demanding phosphine (B1218219) ligands are required. These bulky ligands, such as SPhos, XPhos, and AntPhos, coordinate to the palladium center, creating a reactive, low-coordinate species that can more readily undergo oxidative addition. nih.govrsc.org The unique structure of these ligands also facilitates the subsequent reductive elimination step to release the final product. rsc.org The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent is also critical for an efficient reaction. nih.gov Despite the steric challenges, these advanced catalytic systems enable the successful coupling of di-ortho-substituted aryl halides with a range of aryl and heteroaryl boronic acids. nih.govorganic-chemistry.org

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides This table illustrates typical catalyst/ligand combinations used for challenging Suzuki-Miyaura couplings.

Catalyst PrecursorLigandBaseSolventKey Feature
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/WaterHigh activity for hindered substrates. nih.gov
Pd₂(dba)₃XPhosK₃PO₄DioxaneEffective for tetra-ortho-substituted biaryl synthesis.
Pd(OAc)₂AntPhosK₂CO₃TolueneOvercomes β-hydride elimination in aryl-alkyl couplings. rsc.org
PalladacycleN-Heterocyclic Carbene (NHC)Cs₂CO₃2-PropanolAllows for room temperature coupling of hindered substrates. nih.gov

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org When applied to this compound, this reaction allows for the introduction of an alkynyl moiety at the C3 position.

A significant side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetric diacetylene. organic-chemistry.org This is particularly problematic in reactions that are slowed by steric hindrance. Strategies to suppress this unwanted pathway are crucial for achieving high yields of the desired cross-coupled product. These strategies include:

Copper-Free Conditions: The reaction can be performed in the absence of a copper co-catalyst, albeit often requiring higher temperatures or more active palladium catalysts.

Ligand Choice: The use of specific phosphine ligands can modulate the activity of the palladium and copper catalysts to favor the cross-coupling pathway.

Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can maintain its low concentration, thereby minimizing the rate of the second-order homocoupling reaction.

Table 3: Conditions for Sonogashira Coupling and Homocoupling Suppression

Catalyst SystemBaseSolventStrategyOutcome
Pd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)THFStandard ConditionsPotential for homocoupling side-product. libretexts.org
Pd(OAc)₂ / P(t-Bu)₃DiisopropylamineDMFCopper-FreeSuppresses Glaser homocoupling.
PdCl₂(NHC) / CuICs₂CO₃DioxaneN-Heterocyclic Carbene LigandHigh efficiency and selectivity.

The Heck reaction offers a method to introduce vinyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond between the aryl ring and one of the sp² carbons of the alkene, providing access to substituted styrenes. masterorganicchemistry.com The regioselectivity and stereoselectivity (typically favoring the trans isomer) are key features of this transformation. organic-chemistry.org

The Stille coupling utilizes organostannane (organotin) reagents to transfer a variety of carbon-based groups, including alkyl, vinyl, and aryl moieties, to the aryl bromide. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and its relative insensitivity to the presence of water or oxygen. However, a major drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which has led to a preference for alternative methods like the Suzuki coupling where possible. mdpi.comorganic-chemistry.org

Table 4: Comparison of Heck and Stille Coupling Reactions

ReactionCoupling PartnerGroup IntroducedCatalyst SystemKey Advantages/Disadvantages
Heck Reaction Alkene (e.g., Styrene, Acrylate)VinylPd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N)Adv: Atom economy. Disadv: Limited to vinyl/aryl introduction. organic-chemistry.org
Stille Coupling Organostannane (R-SnBu₃)Alkyl, Vinyl, Aryl, AlkynylPd(PPh₃)₄, LiClAdv: Broad scope, functional group tolerance. Disadv: High toxicity of tin compounds. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Methodologies (e.g., Negishi coupling)

The Negishi coupling is another powerful tool for C(sp²)-C(sp³) and C(sp²)-C(sp²) bond formation, involving the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. organic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with sterically hindered substrates like this compound. nih.gov

This enhanced reactivity can help overcome the steric barrier presented by the ortho-methyl groups. nih.govmit.edu The development of specialized catalyst systems, such as those employing bulky biarylphosphine ligands like CPhos, has further expanded the scope of the Negishi coupling. These advanced systems are effective at promoting the desired reductive elimination over competing side reactions like β-hydride elimination, making them particularly useful for forging challenging C(sp³)-C(sp²) bonds with secondary alkylzinc halides. mit.eduorganic-chemistry.org The reaction tolerates a variety of functional groups, including aldehydes, making it a valuable method for complex molecule synthesis. organic-chemistry.org

Table 5: Features of the Negishi Coupling for Hindered Substrates

Organometallic ReagentCatalyst SystemKey Features
Organozinc Halide (R-ZnX)Pd(OAc)₂ / CPhosHigh reactivity, good for sterically demanding substrates. nih.govmit.edu
Organozinc Halide (R-ZnX)NiCl₂(dppe)Nickel catalysis offers an alternative to palladium.
Organozinc Halide (R-ZnX)Pd₂(dba)₃ / SPhosTolerates a broad range of functional groups. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Aryl Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the case of this compound, the aromatic ring is significantly activated towards nucleophilic attack due to the cumulative electronic effects of its substituents.

The aldehyde group (-CHO) at the C1 position is a powerful electron-withdrawing group, which deactivates the aromatic ring by withdrawing electron density through both inductive and resonance effects. This deactivation makes the ring carbons more electrophilic and susceptible to attack by a nucleophile. The resonance effect is most pronounced at the ortho and para positions relative to the aldehyde. Consequently, the fluorine atom at the C4 (para) position is situated at a highly activated site for SNAr.

The reactivity of this compound in SNAr reactions is modulated by a combination of electronic and steric factors contributed by the methyl and bromo substituents.

Electronic Influence:

Aldehyde Group (-CHO): As the primary activating group, the aldehyde functionality strongly withdraws electron density from the aromatic ring, particularly from the para-position (C4), thereby lowering the activation energy for the nucleophilic attack at the C-F bond.

Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weakly electron-donating through an inductive effect (+I). This property slightly counteracts the powerful electron-withdrawing effects of the aldehyde and bromo groups, but their electronic impact is generally considered minor compared to their steric influence in this context.

Steric Influence:

The most significant contribution of the 2,6-dimethyl groups is steric hindrance. Positioned ortho to the aldehyde group and flanking the sites of substitution (C3-bromo and C4-fluoro), these methyl groups create a sterically congested environment. This steric bulk can impede the approach of a nucleophile to the C4 carbon, potentially slowing the rate of the SNAr reaction compared to an unhindered analogue like 4-fluorobenzaldehyde. The degree of this steric retardation depends on the size of the incoming nucleophile.

Table 1: Predicted Relative Reactivity in SNAr based on Substituent Effects

Compound Activating Groups Deactivating/Hindering Groups Predicted Relative Rate
4-Fluorobenzaldehyde -CHO (para) None High
3-Bromo-4-fluorobenzaldehyde -CHO (para), -Br (meta) None Very High
This compound -CHO (para), -Br (meta) 2,6-di-CH₃ (steric hindrance) Moderate to High

In poly-substituted haloarenes, the site of nucleophilic attack is determined by the interplay of activating group positions and the intrinsic leaving group ability of the halogens in the context of the SNAr mechanism. For this compound, the two potential leaving groups are the fluorine at C4 and the bromine at C3.

The regioselectivity of the reaction overwhelmingly favors the displacement of the fluoride (B91410) ion over the bromide ion for two primary reasons:

Electronic Activation: The aldehyde group strongly activates the para-position (C4) through resonance stabilization of the negative charge in the Meisenheimer intermediate. The meta-position (C3), where the bromine is located, does not benefit from this resonance stabilization, making it significantly less electrophilic.

Leaving Group Ability (The "Element Effect"): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. stackexchange.comwikipedia.org The reactivity order for halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. wikipedia.orgnih.govnumberanalytics.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and stabilizing the anionic intermediate through a powerful inductive effect. stackexchange.com The breaking of the strong C-F bond occurs in the fast, non-rate-determining second step. masterorganicchemistry.com

Therefore, nucleophilic attack will selectively occur at the C4 position, leading to the displacement of the fluorine atom.

Functionalization of Methyl Groups via Radical Pathways

The methyl groups of this compound offer alternative sites for functionalization through free-radical pathways. The C-H bonds of these methyl groups are benzylic and are consequently weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

A common and effective method for the functionalization of benzylic positions is free-radical bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (hν). chemistrysteps.commasterorganicchemistry.comchadsprep.com

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator generates a small concentration of bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen atom from one of the methyl groups to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the brominated product and a new bromine radical.

Termination: Radicals combine to terminate the chain reaction.

The presence of the electron-withdrawing aldehyde, fluoro, and bromo groups on the aromatic ring can influence the rate of this reaction. Typically, electron-withdrawing groups can destabilize adjacent radical centers, potentially making the abstraction of the benzylic hydrogen less favorable compared to simple xylenes.

Control over the stoichiometry of NBS allows for selective mono- or di-bromination of the two methyl groups. The introduction of one bromo-methyl group (-CH₂Br) would further deactivate the ring, potentially making the second bromination on the remaining methyl group a slower process, thus allowing for controlled sequential functionalization.

Table 2: Representative Conditions for Benzylic Bromination

Starting Material (Analogue) Reagents Conditions Major Product(s)
p-Xylene NBS (1 equiv.), AIBN CCl₄, reflux α-Bromo-p-xylene
p-Xylene NBS (2 equiv.), AIBN CCl₄, reflux α,α'-Dibromo-p-xylene
2,6-Dimethylbenzaldehyde NBS (1 equiv.), hν Benzene (B151609), reflux 2-(Bromomethyl)-6-methylbenzaldehyde

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" to generate an article focusing on its advanced applications in organic synthesis and materials science. Despite a thorough search of scientific databases, chemical supplier catalogs, and patent literature, no research findings, detailed applications, or scholarly articles specifically pertaining to this compound could be located.

The searches consistently yielded information for a related but structurally different compound, "3-Bromo-4-fluorobenzaldehyde." While this analog has documented applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, this information falls outside the strict scope of the request for data solely on "this compound."

One chemical supplier, BLD Pharm, lists "this compound" in its catalog with the product identifier BD01186128, which confirms the compound's existence and commercial availability. However, the supplier provides no accompanying research data, application notes, or references to scientific literature that would enable the creation of the detailed article as outlined in the user's request.

Without any available scientific data on its use as a synthetic intermediate, its role in the development of optoelectronic materials, or its applications in polymer synthesis, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The explicit instructions to focus solely on "this compound" and to adhere strictly to the provided outline cannot be fulfilled due to the absence of relevant information in the public domain.

Therefore, no article can be generated for "this compound" at this time.

Sufficient scientific data on the spectroscopic and analytical characterization of this compound, including specific NMR, mass spectrometry, and chromatographic details, could not be located in the available public literature. While information exists for related isomers such as 3-bromo-4-fluorobenzaldehyde, these findings are not directly applicable to the specified compound due to structural differences that would significantly alter their analytical profiles.

Therefore, the detailed article focusing solely on the chemical compound “this compound” as requested cannot be generated at this time. Comprehensive experimental data is required to accurately describe the Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS) fragmentation patterns, and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) behavior of this specific molecule. Without access to peer-reviewed studies or spectral databases containing this information, any attempt to create the article would be speculative and fall outside the required standards of scientific accuracy.

Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress

Thin-Layer Chromatography (TLC) for Qualitative Monitoring

Thin-Layer Chromatography (TLC) is an essential and rapid analytical technique for the qualitative monitoring of reactions involving 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde. By allowing for the swift separation of compounds in a mixture, TLC provides a prompt assessment of reaction progress, purity of fractions, and optimal conditions for larger-scale chromatographic separations. chemistryhall.com

In a typical TLC analysis, a sample of the reaction mixture is spotted onto a stationary phase, commonly a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a molecule like this compound, its polarity, which is influenced by the aldehyde, fluoro, and bromo functional groups, will dictate its interaction with the polar silica gel.

The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting material at various time intervals. The appearance of a new spot, corresponding to the product, and the diminishing intensity of the starting material's spot indicate the conversion. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.com The Rƒ value is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, and temperature.

For this compound, a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed. The exact ratio of these solvents would be optimized to achieve clear separation of the spots of interest. Visualization of the spots can often be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by using chemical staining agents that react with the aldehyde functional group. umich.edu

Table 1: Representative TLC Data for a Hypothetical Reaction

CompoundHypothetical Rƒ ValueMobile Phase (Hexane:Ethyl Acetate)Visualization Method
Starting Material (e.g., a less polar precursor)0.758:2UV (254 nm)
This compound0.508:2UV (254 nm)
Product (e.g., a more polar derivative)0.258:2UV (254 nm), Staining

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. libretexts.org

The most prominent peak in the IR spectrum of an aldehyde is the strong C=O stretching vibration of the carbonyl group. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the benzene (B151609) ring lowers the frequency compared to aliphatic aldehydes. libretexts.orgpressbooks.pub

Another key diagnostic feature for an aldehyde is the C-H stretching vibration of the aldehyde group, which gives rise to two weak to medium bands, often referred to as a Fermi doublet, in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. libretexts.orgdocbrown.info The presence of these bands is a strong indicator of the aldehyde functionality.

The aromatic nature of the molecule would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. docbrown.info The substitution pattern on the benzene ring also influences the spectrum, giving rise to characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. The C-Br and C-F stretching vibrations would be expected in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aldehyde C-HStretching2850-2800, 2750-2700Weak to Medium
Carbonyl C=OStretching1710-1685Strong
Aromatic C=CStretching1600-1450Medium to Weak
C-FStretching1250-1000Strong
C-BrStretching680-515Medium to Strong

X-ray Crystallography of Derivatives and Related Compounds for Definitive Structural Assignment

While direct X-ray crystallographic data for this compound may not be readily available, the technique remains the gold standard for unambiguous structural elucidation of crystalline solids. Should a suitable single crystal of the compound or a derivative be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. rsc.orgnih.gov

This technique is particularly valuable for confirming the substitution pattern on the benzene ring and determining the conformation of the aldehyde group relative to the ring. In substituted benzaldehydes, intermolecular interactions such as C-H···O hydrogen bonds, halogen bonding, and π-π stacking interactions play a crucial role in the formation of their supramolecular structures. rsc.orgnih.gov

The crystal structure of a derivative of this compound would reveal how the interplay of the bromo, fluoro, and dimethyl substituents influences the crystal packing. This information is critical for understanding the solid-state properties of the material. The structural data obtained from X-ray crystallography serves as a definitive reference for validating the structures proposed by other spectroscopic methods.

Table 3: Information Obtainable from X-ray Crystallography of a Related Crystalline Derivative

Structural ParameterType of Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesPrecise location of each atom in the unit cell.
Bond Lengths and AnglesConfirmation of covalent structure and geometry.
Torsion AnglesConformation of the molecule (e.g., orientation of the aldehyde group).
Intermolecular InteractionsDetails of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing. rsc.orgnih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide valuable insights into molecular geometry, stability, and reactivity. nih.govresearchgate.netresearchgate.net

The electronic properties of 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde are dictated by the cumulative effects of its substituents. The two methyl groups at positions 2 and 6 are electron-donating through inductive and hyperconjugation effects. Conversely, the fluorine atom at position 4 and the bromine atom at position 3 are electron-withdrawing via their strong inductive effects, which typically outweigh their resonance donation. The aldehyde group itself is a moderate deactivating group.

DFT calculations can precisely quantify these effects by computing key electronic descriptors:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would show a region of high negative potential (electron-rich) around the carbonyl oxygen, making it a prime site for electrophilic attack or protonation. Conversely, the carbonyl carbon would exhibit a positive potential, identifying it as the site for nucleophilic attack. mdpi.com

Dipole Moment: The arrangement of the polar C-F, C-Br, and C=O bonds results in a net molecular dipole moment, which influences the molecule's solubility and intermolecular interactions.

The following table provides representative DFT-calculated electronic properties for related benzaldehyde (B42025) derivatives to illustrate substituent effects.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzaldehyde-6.65-2.104.553.12
4-Fluorobenzaldehyde (B137897)-6.80-2.154.651.98
4-Bromobenzaldehyde-6.75-2.254.502.05
2,6-Dichlorobenzaldehyde-7.01-2.584.434.31
2,6-Dimethylbenzaldehyde-6.45-1.954.503.25

This is illustrative data compiled from typical DFT calculation results for substituted benzaldehydes.

Based on these trends, this compound is predicted to have a relatively low-lying LUMO due to the electron-withdrawing halogens, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Molecular Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of complex organic reactions by mapping potential energy surfaces and characterizing the structures of transition states.

Grignard Additions: The addition of a Grignard reagent (R-MgX) to the aldehyde group is a fundamental carbon-carbon bond-forming reaction. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com For this compound, the reaction is significantly influenced by steric hindrance from the two ortho-methyl groups.

Molecular modeling can be used to investigate the transition state of this addition. The approach of the bulky Grignard reagent would be sterically directed to the less hindered face of the aldehyde. Computational studies on hindered ketones have shown that the reaction may proceed through a more ordered, four-centered transition state. nih.gov Furthermore, with highly hindered substrates, the Grignard addition can be reversible, a phenomenon that could be explored computationally for this specific aldehyde. scite.ai

Cross-Coupling Mechanisms: The bromine atom at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille couplings. These reactions are vital for forming new carbon-carbon or carbon-heteroatom bonds. The generally accepted catalytic cycle involves three key steps: acs.org

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into the carbon-bromine bond. This is typically the rate-determining step. The C-Br bond is significantly more reactive towards Pd(0) than the C-F bond or aromatic C-H bonds.

Transmetalation: The organopalladium(II) intermediate reacts with the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Prediction of Regioselectivity and Stereoselectivity in Complex Chemical Transformations

Regioselectivity: In reactions involving multiple potential sites, predicting the regioselectivity is crucial. For this compound, regioselectivity is most relevant in cross-coupling reactions. As established through extensive experimental and computational work, the reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order C-I > C-Br > C-Cl >> C-F. organic-chemistry.org Therefore, in any standard cross-coupling reaction, the transformation will occur exclusively at the C-Br bond, leaving the C-F bond intact. This high degree of regioselectivity is a cornerstone of modern organic synthesis.

Stereoselectivity: The aldehyde's carbonyl carbon is trigonal planar and prochiral. Nucleophilic addition to this carbon creates a new stereocenter. The stereochemical outcome of such an addition is governed by the principle of facial selectivity. The two faces of the carbonyl plane (re/si faces) are not equivalent due to the unsymmetrical substitution pattern of the ring and, more importantly, the steric bulk of the adjacent methyl groups.

The ortho-dimethyl substitution forces the aldehyde group to twist out of the plane of the benzene (B151609) ring to minimize steric strain. This fixed conformation creates a highly biased steric environment. A nucleophile will preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity or enantioselectivity (if a chiral nucleophile or catalyst is used). Molecular modeling can predict the most stable conformation of the aldehyde and calculate the energy barriers for nucleophilic attack from either face, thereby predicting the major stereoisomer formed.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Halogenated Benzaldehydes

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For a family of related halogenated benzaldehydes, a QSAR model could be developed to predict reactivity in a given transformation, such as nucleophilic addition or oxidation.

The model is built using a set of molecular descriptors that quantify various structural properties: jmaterenvironsci.com

Electronic Descriptors: These describe the electronic effects of substituents. Hammett constants (σ) are classic examples that quantify the electron-donating or -withdrawing ability of a substituent on an aromatic ring.

Steric Descriptors: These account for the size and shape of substituents. Taft steric parameters (Es) are commonly used.

Hydrophobic Descriptors: Parameters like the partition coefficient (logP) describe the molecule's lipophilicity.

Computational Descriptors: Quantum chemical calculations can provide a wide range of descriptors, including orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments. mdpi.com

The table below lists common substituent constants for the groups present in the target molecule.

SubstituentHammett Constant (σ_p)Taft Steric Parameter (E_s)
-F+0.06-0.46
-Br+0.23-1.16
-CH₃-0.17-1.24
-CHO+0.42-

By developing a multiple linear regression model for a series of benzaldehydes, one could predict the reactivity of this compound based on the additive contributions of its unique combination of electronic and steric parameters. Such a model would be invaluable for optimizing reaction conditions and designing new derivatives with tailored reactivity.

Conclusion and Future Directions

Summary of Current Research on 3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde and Related Systems

Direct research exclusively focused on this compound is sparse, with its existence primarily noted in chemical supplier catalogs, indicating its availability as a research chemical. However, extensive research on related fluorinated and halogenated aromatic aldehydes provides a solid foundation for understanding its potential chemical behavior and utility.

Studies on analogous compounds demonstrate that the interplay between sterically demanding ortho-substituents and the electronic nature of ring substituents governs the reactivity of the aldehyde group. For instance, the formyl group in similarly hindered aldehydes often exhibits attenuated reactivity towards nucleophiles. Research into the synthesis of polysubstituted aromatic systems has established various methodologies applicable to the construction of this target molecule, including late-stage formylation, bromination, and fluorination reactions on pre-functionalized precursors. The value of fluorinated aromatic compounds in medicinal chemistry is a major driving force in this field, as fluorine incorporation can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net

Emerging Synthetic Methodologies and Reaction Optimization Strategies

The synthesis of complex aromatic aldehydes is a continuously evolving field. numberanalytics.com Traditional methods often require harsh conditions or multiple steps, leading to challenges in selectivity and yield. Modern synthetic chemistry is moving towards more efficient and sustainable approaches.

Emerging Synthetic Methodologies:

C-H Activation/Formylation: Direct formylation of C-H bonds on an existing aromatic scaffold, such as a brominated-fluorinated xylene derivative, represents a highly atom-economical approach. Catalytic systems, often employing transition metals like palladium or rhodium, are being developed to achieve high regioselectivity.

Flow Chemistry: The use of microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of hazardous reagents, which is particularly relevant for halogenation reactions. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov This methodology could be applied to the formylation or halogenation of aromatic rings, often offering unique reactivity and selectivity profiles compared to traditional methods.

Reaction Optimization Strategies:

Design of Experiments (DoE): Statistical methods like DoE can be employed to systematically optimize reaction conditions (e.g., catalyst loading, temperature, solvent, and reactant ratios) to maximize yield and minimize by-product formation.

High-Throughput Screening: Automated screening of various catalysts, ligands, and reaction conditions can rapidly identify optimal parameters for challenging transformations, accelerating the development of robust synthetic routes.

Untapped Reactivity and Potential Applications of this compound in Interdisciplinary Research

The unique structural features of this compound suggest several areas of untapped potential.

Untapped Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing aldehyde and bromo groups, could be susceptible to SNAr reactions. This would allow for the introduction of various nucleophiles (e.g., O-, N-, S-based) to create a library of derivatives with diverse properties.

Metal-Catalyzed Cross-Coupling: The bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the formation of C-C, C-N, and C-O bonds, linking the benzaldehyde (B42025) core to other complex molecular fragments.

Ortho-Lithiation Chemistry: While the two ortho positions to the aldehyde are blocked, directed ortho-metalation (DoM) could potentially be directed by the fluorine or bromine atoms, enabling further functionalization of the aromatic ring, although this would be sterically challenging.

Potential Interdisciplinary Applications:

Medicinal Chemistry: As a building block, it could be used to synthesize novel compounds for screening as potential therapeutic agents. The combination of fluorine, bromine, and methyl groups offers a way to tune lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov

Materials Science: Halogenated aromatic compounds are precursors to advanced materials like high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.com The specific substitution pattern could lead to materials with unique photophysical or electronic properties.

Agrochemicals: Many successful pesticides and herbicides contain fluorinated and halogenated aromatic cores. This molecule could serve as a starting point for the development of new agrochemicals with improved efficacy and environmental profiles.

Future Research Avenues in the Field of Fluorinated and Halogenated Aromatic Aldehydes

The field of fluorinated and halogenated aromatic aldehydes is poised for significant advancement, driven by the increasing demand for complex, functionalized molecules in various technological sectors.

Key Future Research Avenues:

Development of Novel Catalytic Systems: Creating more efficient, selective, and sustainable catalysts for the synthesis and functionalization of these compounds is a primary goal. This includes catalysts for late-stage fluorination and for asymmetric transformations of the aldehyde group. numberanalytics.com

Biocatalysis and Enzymatic Reactions: The use of enzymes for halogenation, dehalogenation, or the transformation of the aldehyde group offers a green and highly selective alternative to traditional chemical methods. nih.gov Research into engineering enzymes for novel reactivity on these non-natural substrates is a promising frontier.

Computational Chemistry and Machine Learning: In silico methods can accelerate the discovery of new reactions and molecules. Predictive models for reaction outcomes and the physical properties of novel halogenated compounds can guide experimental efforts, saving time and resources.

Environmental Impact and Degradation: As the use of halogenated aromatic compounds grows, understanding their environmental fate and developing efficient degradation pathways is crucial. nih.govscience.gov Research into the microbial degradation of these persistent organic pollutants will be essential for sustainable technology. nih.gov

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3-Bromo-2,6-dimethyl-4-fluorobenzaldehyde
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